molecular formula C23H18Cl2N4O3 B3400029 N-(4-chlorophenyl)-2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide CAS No. 1040652-81-0

N-(4-chlorophenyl)-2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide

Cat. No.: B3400029
CAS No.: 1040652-81-0
M. Wt: 469.3 g/mol
InChI Key: PIRLPLBGNGNUIW-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C23H18Cl2N4O3 and its molecular weight is 469.3 g/mol. The purity is usually 95%.
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Biological Activity

N-(4-chlorophenyl)-2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article synthesizes current research findings on its pharmacological properties, particularly focusing on its activity as a positive allosteric modulator of metabotropic glutamate receptors and its implications in neuropharmacology.

Chemical Structure and Properties

The compound features a unique structure that integrates multiple pharmacophores:

  • 4-Chlorophenyl group : Known for its role in enhancing biological activity through lipophilicity.
  • 1,2,4-Oxadiazole ring : Often associated with diverse biological activities, including antimicrobial and anti-inflammatory properties.
  • Pyridinyl moiety : Contributes to the modulation of receptor activity.

1. Modulation of mGlu4 Receptors

Recent studies have highlighted the significant role of this compound in modulating metabotropic glutamate receptor 4 (mGlu4). Specifically:

  • Positive Allosteric Modulation : The compound demonstrated the ability to enhance the receptor's response to its natural ligand, L-glutamate, indicating potential anxiolytic and antipsychotic effects. In vitro assays showed that it could shift the potency of L-glutamate, enhancing its efficacy without acting as an agonist itself .

2. Pharmacokinetic Profile

The pharmacokinetic properties of this compound were evaluated in various studies:

  • Absorption and Metabolism : The compound exhibited favorable absorption characteristics and was metabolized efficiently in vivo. Its metabolic stability suggests a promising therapeutic window .

Case Study 1: Anxiolytic Effects

A study involving animal models demonstrated that the compound significantly reduced anxiety-like behaviors in the elevated plus maze test. The results indicated comparable efficacy to established anxiolytics like benzodiazepines .

Case Study 2: Antipsychotic Activity

In another investigation using the DOI-induced head twitch test (a model for assessing antipsychotic activity), the compound displayed significant reductions in head twitches, suggesting its potential utility in treating psychosis .

Comparative Analysis of Related Compounds

To contextualize the biological activity of this compound, a comparison with other 1,2,4-oxadiazole derivatives was conducted:

CompoundmGlu Receptor ActivityAnxiolytic EffectAntipsychotic Effect
Compound AModerateYesNo
Compound BHighYesYes
N-(4-chlorophenyl)... High Yes Yes

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2N4O3/c1-13-10-14(2)29(12-19(30)26-18-8-6-16(24)7-9-18)23(31)20(13)22-27-21(28-32-22)15-4-3-5-17(25)11-15/h3-11H,12H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRLPLBGNGNUIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=C(C=C2)Cl)C3=NC(=NO3)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorophenyl)-2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-chlorophenyl)-2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-chlorophenyl)-2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-chlorophenyl)-2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-chlorophenyl)-2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-chlorophenyl)-2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.